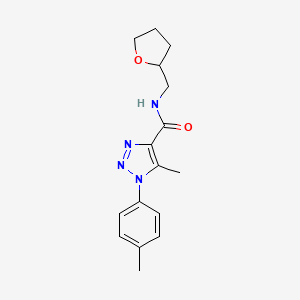
5-甲基-1-(4-甲基苯基)-N-(四氢呋喃-2-基甲基)-1H-1,2,3-三唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-1-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H20N4O2 and its molecular weight is 300.362. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-1-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 该化合物因其抗氧化活性而受到研究。具体来说,它与美拉德反应过程中形成的2,3-二氢-3,5-二羟基-6-甲基-4H-吡喃-4-酮 (DDMP) 有关。 DDMP 促成了美拉德反应中间体的抗氧化特性 .
- 研究人员合成了羟基保护的 DDMP 衍生物,以了解其抗氧化活性的来源。在 DDMP 的游离羟基上引入保护基团会影响其还原能力。 值得注意的是,烯烃位置的羟基对化合物的抗氧化活性有显著影响,这表明 DDMP 部分中不稳定的烯醇结构起着关键作用 .
抗氧化特性:
Chen, Z., Liu, Q., Zhao, Z., Bai, B., Sun, Z., Cai, L., Fu, Y., Ma, Y., Wang, Q., & Xi, G. (2021). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Advances, 11(55), 34759–34765. Link
生物活性
5-methyl-1-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 924839-86-1) is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. Its molecular weight is approximately 300.36 g/mol, and it includes functional groups such as a carboxamide and a tetrahydrofuran moiety, which may contribute to its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions. The general synthetic route includes:
- Formation of the triazole ring through cycloaddition reactions.
- Introduction of the tetrahydrofuran group via alkylation or substitution reactions.
- Final modification to achieve the carboxamide functionality.
Anticancer Activity
Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, related compounds have shown promising results against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values around 1.1 µM.
- HCT-116 (colon cancer) : IC50 values around 2.6 µM.
- HepG2 (liver cancer) : IC50 values around 1.4 µM.
These compounds often exert their effects by inhibiting key enzymes involved in cell proliferation, such as thymidylate synthase (TS), leading to apoptosis in cancer cells .
Antimicrobial Activity
5-methyl-1-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has also been evaluated for its antimicrobial properties. In vitro studies demonstrate effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Thymidylate Synthase : This enzyme plays a crucial role in DNA synthesis; inhibiting it can lead to reduced proliferation of cancer cells.
- Antimicrobial Mechanisms : The triazole ring may mimic nucleosides or nucleotides, allowing the compound to interfere with nucleic acid synthesis in bacteria.
Study 1: Anticancer Effects
A study published in Medicinal Chemistry reported the synthesis and evaluation of several triazole derivatives, including our compound. The results indicated a strong correlation between structural modifications and anticancer activity, emphasizing the importance of the tetrahydrofuran moiety in enhancing bioactivity .
Study 2: Antimicrobial Efficacy
Another research article focused on the antimicrobial properties of triazole derivatives against E. coli and S. aureus. The study found that modifications at the phenyl ring significantly affected antibacterial potency, suggesting that further structural optimization could yield more effective agents .
Summary Table of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50/Effectiveness |
|---|---|---|
| Anticancer | MCF-7 | 1.1 µM |
| HCT-116 | 2.6 µM | |
| HepG2 | 1.4 µM | |
| Antimicrobial | E. coli | Effective inhibition |
| S. aureus | Effective inhibition |
属性
IUPAC Name |
5-methyl-1-(4-methylphenyl)-N-(oxolan-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-11-5-7-13(8-6-11)20-12(2)15(18-19-20)16(21)17-10-14-4-3-9-22-14/h5-8,14H,3-4,9-10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEKPXMDEDOQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3CCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














